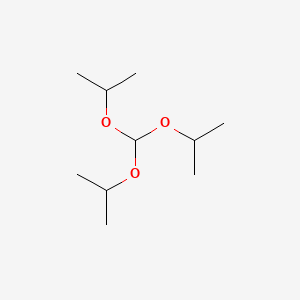

Triisopropyl orthoformate

概要

説明

Triisopropyl Orthoformate (TIPO) is a compound useful in organic synthesis . It is formed during the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol .

Synthesis Analysis

The synthesis of this compound involves the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol . Alkyl orthoesters, such as this compound, are valuable substrates in various classes of two-component and multi-component organic reactions .Molecular Structure Analysis

The molecular formula of this compound is C10H22O3 . It has a molecular weight of 190.28 g/mol . The InChI key is FPIVAWNGRDHRSQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Alkyl orthoesters, including this compound, are efficient substrates in various classes of two-component and multi-component organic reactions . They are particularly useful in solvent-free conditions, aqueous media, and organic solvents .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.397 . It has a boiling point of 65-66 °C/18 mmHg and a density of 0.854 g/mL at 25 °C .科学的研究の応用

1. Electrolyte Additive in Lithium-Ion Batteries

Triisopropyl borate, a compound closely related to triisopropyl orthoformate, has been explored as an electrolyte additive to enhance the cycle stability of LiNi0.6Co0.2Mn0.2O2 cathodes in lithium-ion batteries. This additive forms a protective film on the cathode surface, inhibiting the decomposition of carbonate electrolyte solvents and improving electrochemical stability, as demonstrated in a study by Zhaoming et al. (2019) (Zhaoming et al., 2019).

2. In Organic Synthesis

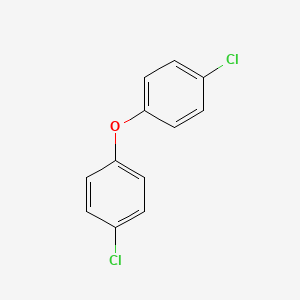

This compound has been utilized in various organic synthesis processes. For instance, it is used in the synthesis of ortho substituted arylboronic esters by trapping unstable lithio intermediates, as described by Kristensen et al. (2001) (Kristensen et al., 2001). Additionally, it's employed as a dehydrating reagent in the preparation of aryl ethers, as detailed in a study by Zhang et al. (2015) (Zhang et al., 2015).

3. In Chemical Vapor Deposition

Milanov et al. (2009) explored the use of triisopropyl-based compounds in metalorganic chemical vapor deposition for the synthesis of lanthanide oxide thin films (Milanov et al., 2009). This application signifies its potential in the fabrication of advanced materials.

4. In Carbon Dioxide Conversion

Triisopropyl borate, another compound related to this compound, has been investigated for its potential in converting carbon dioxide into sodium formate and valuable byproducts, as highlighted in a study by Geranios et al. (2022) (Geranios et al., 2022). This application is particularly relevantin the context of environmental sustainability and carbon capture technologies.

5. In Polymer Synthesis

This compound has been used as a crosslinker in the synthesis of polytriphenylamine networks. This application, demonstrated by Zhang et al. (2016), shows its effectiveness in enhancing the porosity of polymers, making it a valuable component in the field of materials science (Zhang et al., 2016).

Safety and Hazards

Triisopropyl Orthoformate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .

Relevant Papers The most relevant paper retrieved is “Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media” published in RSC Advances . This paper provides a comprehensive review of the applications of alkyl orthoesters, including this compound, in various organic reactions.

作用機序

Target of Action

Triisopropyl orthoformate (TIPO) is a chemical compound used as a reagent in organic synthesis . It doesn’t have a specific biological target, but rather, it interacts with other chemical substances during the synthesis process.

Mode of Action

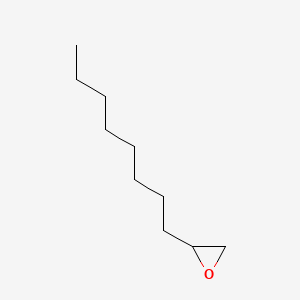

The mode of action of TIPO is primarily through its role as a reagent in organic synthesis. It is formed during the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol . It can be used to prepare other compounds, such as 2-(diisopropoxymethyl)oxirane .

Result of Action

The result of TIPO’s action is the formation of new chemical compounds. For example, it can be used for the preparation of 2-(diisopropoxymethyl)oxirane . The exact molecular and cellular effects would depend on the specific reactions it is used in.

特性

IUPAC Name |

2-[di(propan-2-yloxy)methoxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIVAWNGRDHRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063479 | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-60-3 | |

| Record name | 2,2′,2′′-[Methylidynetris(oxy)]tris[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4447-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2',2''-(methylidynetris(oxy))tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[methylidynetris(oxy)]trispropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Triisopropyl Orthoformate primarily used for in chemical synthesis?

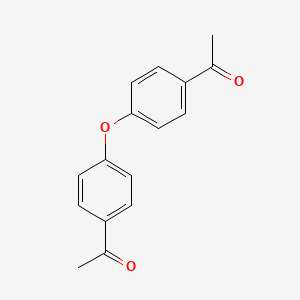

A1: this compound (TIPOF) serves as a versatile reagent in organic synthesis, particularly for protecting hydroxyl groups and forming acetals. For instance, it facilitates the conversion of hydroxyacetophenones into their corresponding ethylene or trimethylene acetals. [, ] Additionally, TIPOF acts as a dehydrating agent, enabling the synthesis of aryl ethers through the reaction of cyclohexanones with alcohols. []

Q2: Can you provide the structural characterization of this compound?

A2: this compound has the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol. While the provided abstracts do not offer detailed spectroscopic data, its 1H and 13C NMR spectra would show characteristic peaks for the isopropyl groups and the central carbon atom bonded to three oxygen atoms.

Q3: How does this compound contribute to the synthesis of aryl ethers from cyclohexanones?

A3: In the presence of a Palladium catalyst, TIPOF participates in a multi-step process to produce aryl ethers from cyclohexanones. Firstly, the Pd catalyst activates the C-H bond in cyclohexanones. Subsequently, TIPOF acts as a nucleophile, enabling the addition and elimination reactions necessary to form the aryl ether. Its role as a dehydrating agent further drives the reaction towards the desired product. []

Q4: Beyond aryl ether synthesis, are there other applications for this compound in organic reactions?

A4: Yes, TIPOF plays a crucial role in the synthesis of vertically aligned carbon nanotube (VA-CNT) membranes. During the membrane fabrication process, TIPOF, along with n-hexane, is used to assess the membrane's separation capabilities. The ability of the VA-CNT membrane to separate the larger TIPOF molecule from the smaller n-hexane molecule demonstrates its potential for separating liquid mixtures. []

Q5: Are there any safety concerns associated with handling this compound?

A5: While specific safety hazards for TIPOF were not mentioned in the provided abstracts, it's essential to handle all chemicals with caution. Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, should be followed. [] Storing TIPOF in a dry environment is also recommended due to its sensitivity to moisture. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。